[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide
Brand Name: Vulcanchem
CAS No.: 114862-02-1
VCID: VC0050803
InChI: InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16)/t10-,12+/m1/s1
SMILES: CCC(C)C(=O)NC(CO)C1=CC=CC=C1
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide

CAS No.: 114862-02-1

Reference Standards

VCID: VC0050803

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide - 114862-02-1

CAS No. 114862-02-1
Product Name [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name (2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide
Standard InChI InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16)/t10-,12+/m1/s1
Standard InChIKey DLCQLMHJQKRDPA-PWSUYJOCSA-N
Isomeric SMILES CC[C@@H](C)C(=O)N[C@@H](CO)C1=CC=CC=C1
SMILES CCC(C)C(=O)NC(CO)C1=CC=CC=C1
Canonical SMILES CCC(C)C(=O)NC(CO)C1=CC=CC=C1
PubChem Compound 15609575
Last Modified Nov 11 2021
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